4-Iodo-3-(m-tolyl)-1H-pyrazole
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Overview
Description
4-Iodo-3-(m-tolyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4th position and a methyl group on the phenyl ring (m-tolyl) makes this compound unique. It is used in various scientific research fields due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(m-tolyl)-1H-pyrazole typically involves the reaction of 3-(m-tolyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 4th position. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(m-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products Formed
Substitution: Formation of 4-substituted pyrazoles
Oxidation: Formation of pyrazole-4-carboxylic acids
Reduction: Formation of 4-iodo-3-(m-tolyl)-1H-pyrazoline
Scientific Research Applications
4-Iodo-3-(m-tolyl)-1H-pyrazole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 4-Iodo-3-(m-tolyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(m-tolyl)-1H-pyrazole
- 4-Chloro-3-(m-tolyl)-1H-pyrazole
- 4-Fluoro-3-(m-tolyl)-1H-pyrazole
Uniqueness
4-Iodo-3-(m-tolyl)-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher electronegativity of iodine contribute to its unique properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H9IN2 |
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Molecular Weight |
284.10 g/mol |
IUPAC Name |
4-iodo-5-(3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9IN2/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
ZIAZFAWFXNWTPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NN2)I |
Origin of Product |
United States |
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